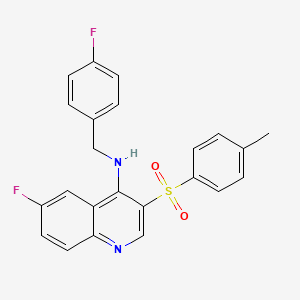
6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine involves a three-step process catalyzed by the consecutive action of the E1 activating enzyme, the E2 conjugating enzyme, and the E3 ligase . The compound was synthesized by mixing it with trimethylamine and the appropriate aromatic amine in dimethylformamide (DMF) .Molecular Structure Analysis
The molecular structure of 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Analysis
- The compound has been explored as an intermediate or a reagent in the synthesis of complex molecules. For example, research has shown that certain chloro amines, which could be structurally related to 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine, can serve as intermediates for the synthesis of beta-amino acids and other nitrogen-containing compounds (Weber et al., 2000).
Fluorescence and Sensing Applications
- Compounds structurally related to 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine have been utilized as fluorogenic probes for sensing applications. For instance, derivatives of quinoline have been synthesized to compare their fluorescence sensing properties, indicating the potential of similar compounds for developing sensitive and selective sensors for metal ions (Hazra et al., 2018).
Therapeutic Research
- Research into the structural analogs of 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine has included the evaluation of their potential as anti-tubercular agents. This demonstrates the compound's relevance in the development of new therapeutic agents targeting infectious diseases (Odingo et al., 2014).
Diagnostic Imaging
- The compound's fluorinated derivatives have been investigated for their application in positron emission tomography (PET) imaging, specifically targeting neurofibrillary tangles in Alzheimer's disease. This highlights its potential in the development of diagnostic agents for neurodegenerative diseases (Collier et al., 2017).
Antimicrobial Activity
- Derivatives of 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine have been synthesized and evaluated for their antimicrobial activity, suggesting the compound's potential utility in creating new antimicrobial agents (Issayeva et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
6-fluoro-N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2S/c1-15-2-9-19(10-3-15)30(28,29)22-14-26-21-11-8-18(25)12-20(21)23(22)27-13-16-4-6-17(24)7-5-16/h2-12,14H,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLGUTOSPSMNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

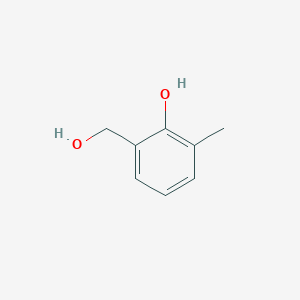
![methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate](/img/structure/B2983128.png)
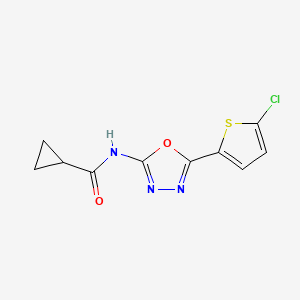

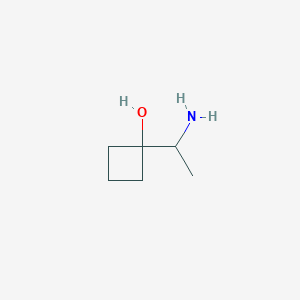
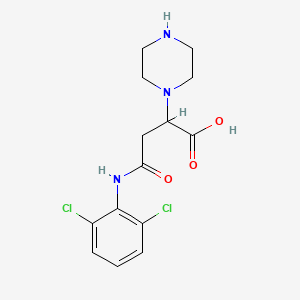
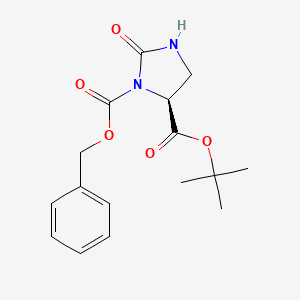
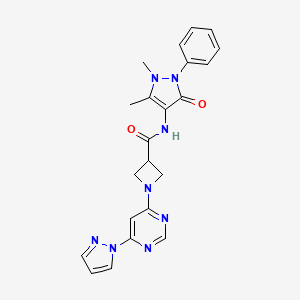

![2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2983143.png)
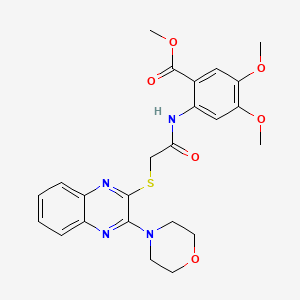
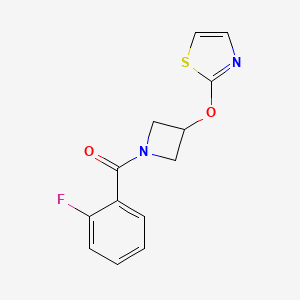
![N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983148.png)
![Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983149.png)